

MT477 validation in non-Ras mutated models

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Compound Focus: MT477

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MT477 Experimental Data Summary

The table below summarizes the experimental findings for **MT477** in a non-Ras mutated model, as reported in a 2011 publication [1].

Aspect	Experimental Findings for MT477
Cancer Model	H226 non-small cell lung cancer (non-Ras mutated) xenograft in mice [1]
Proposed Mechanism	Direct inhibition of PKC-α , leading to inhibition of downstream ERK1/2 and Akt, and induction of apoptosis [1]
In Vivo Efficacy	Tumor size 62.1 \pm 15.3% smaller than in control mice after continuous intraperitoneal treatment [1]
Toxicity Profile	Blood serum chemistry showed minimal toxicity in mice [1]
Key Signaling Pathways	PKC- α \rightarrow ERK1/2, Akt \rightarrow Apoptosis [1]

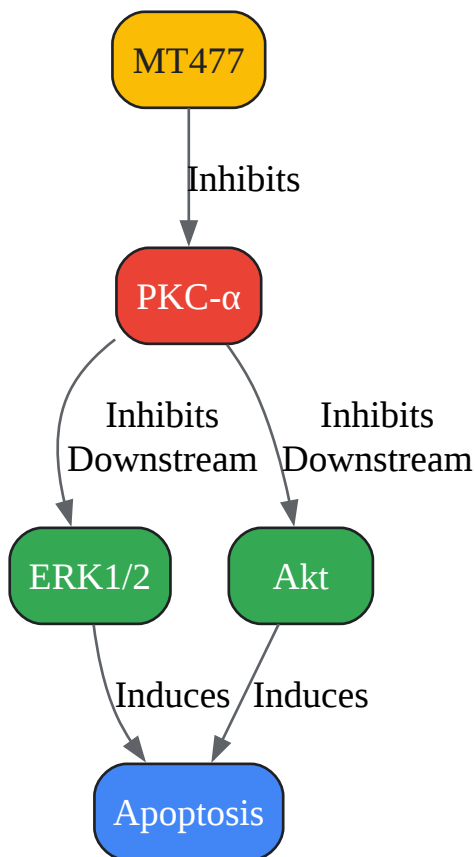
Experimental Protocol from Preclinical Study

The following methodology details the key in vivo experiment from the identified study [1]:

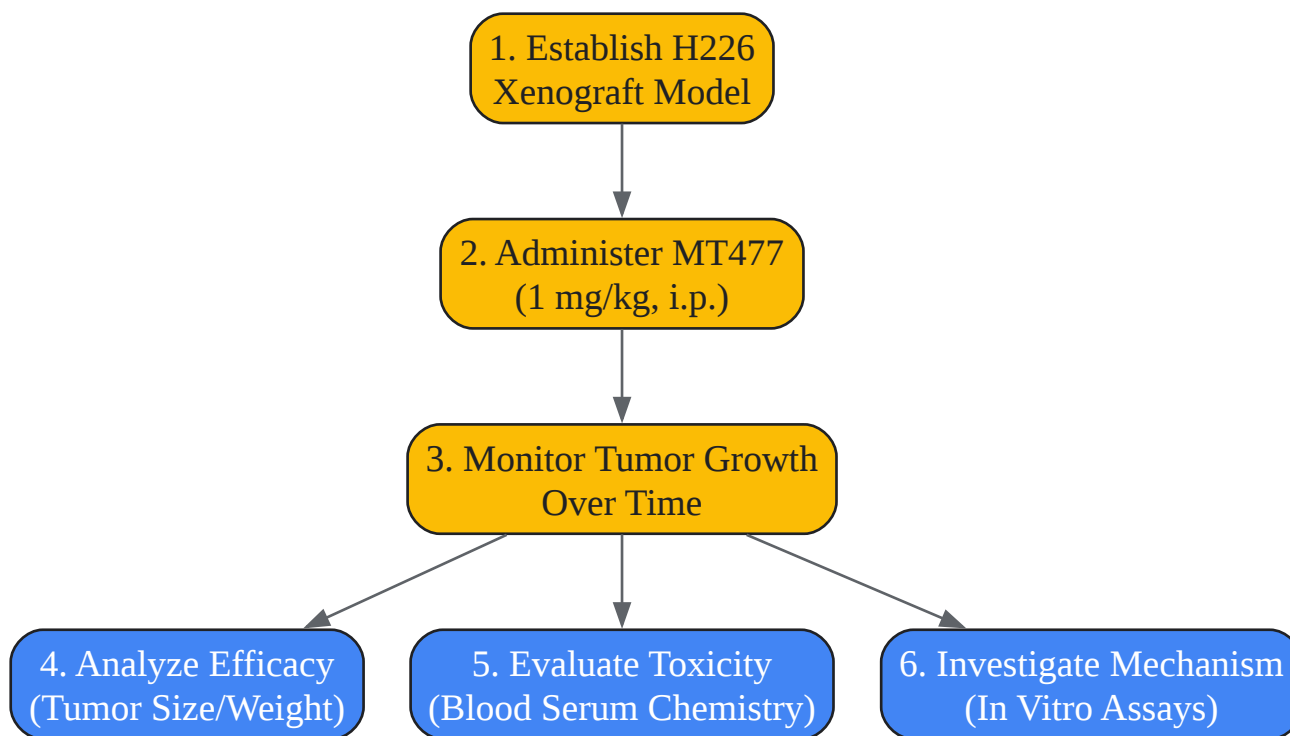
- **In Vivo Xenograft Model:** The study used an **H226 tumor xenograft model** in mice. H226 is a human non-small cell lung cancer cell line that is non-Ras-mutated [1].
- **Treatment Protocol:** Mice received continuous treatment with **MT477** administered via **intraperitoneal injection at a dose of 1 mg/kg** [1].
- **Efficacy Assessment:** Tumor growth was monitored and measured over time, with the final tumor size in treated mice compared to that in the control group [1].
- **Toxicity Evaluation:** **Blood serum chemistry** analyses were performed to assess signs of organ damage or systemic toxicity [1].
- **Mechanism Investigation:** The biological effects on PKC- α and downstream signaling proteins (ERK1/2, Akt) were determined, and apoptosis was assessed in cultured H226 cells [1].

MT477 Mechanism of Action and Experimental Workflow

The proposed signaling pathway and key experimental steps from the preclinical study are illustrated below.



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Current Development Status and Context

It is important to note the context of this data. The most specific experimental results for **MT477** in non-Ras mutated models are from a 2011 study [1]. According to current drug development databases, **MT477** remains in the **discovery phase** for indications like non-small cell lung cancer and pancreatic cancer, and has not yet advanced to clinical trials [2]. This indicates that while the preclinical data is promising, its efficacy and safety in humans are unknown.

A separate 2008 study also investigated **MT477** but focused on **Ras-mutated cancer cells** (A549 and MiaPaCa-2), where it also showed potent antiproliferative effects and in vivo tumor growth inhibition [3]. This suggests **MT477** may have a broader mechanism of action beyond just non-Ras mutated contexts.

How to Proceed with Research

The available data provides a solid foundation for your comparison guide, but given the time elapsed since the key study, you may need more context.

- **For a Direct Comparison:** You can present the data from the 2011 study [1] as a documented case of **MT477**'s efficacy in a non-Ras mutated model. Acknowledging that it is a single, older preclinical study is important for objectivity.
- **To Find Alternatives:** To compare **MT477** with other PKC inhibitors or apoptosis-inducing agents, you would need to search for specific alternatives. Using databases like PubMed or PatSnap Synapse [2] with search terms such as "PKC-alpha inhibitor," "non-Ras mutated cancer," and "apoptosis inducer" could yield comparable data for other compounds.

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References

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2. MT-477 - Drug Targets, Indications, Patents [synapse.patsnap.com]

3. Novel Ras pathway inhibitor induces apoptosis and growth ... [sciencedirect.com]

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